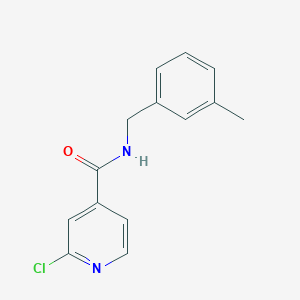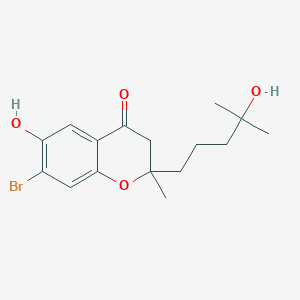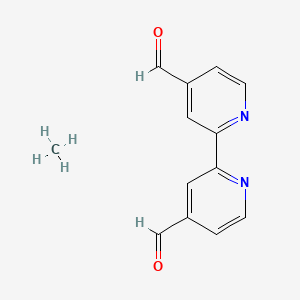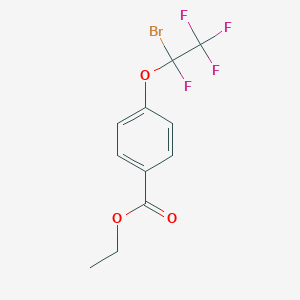
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate is an organobromine compound that has garnered attention in various fields of research and industry due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 1-bromo-1,2,2,2-tetrafluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
C6H4(OH)CO2C2H5+BrCF2CHF2→C6H4(OCF2CHF2)CO2C2H5+KBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 4-(1,2,2,2-tetrafluoroethoxy)benzyl alcohol.
Hydrolysis: Formation of 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom serves as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the tetrafluoroethoxy group, resulting in different reactivity and applications.
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but lacks the ester group, affecting its solubility and reactivity.
Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate: Positional isomer with different physical and chemical properties.
Uniqueness
Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate is unique due to the presence of both the ester and tetrafluoroethoxy groups, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9BrF4O3 |
|---|---|
Peso molecular |
345.08 g/mol |
Nombre IUPAC |
ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate |
InChI |
InChI=1S/C11H9BrF4O3/c1-2-18-9(17)7-3-5-8(6-4-7)19-10(12,13)11(14,15)16/h3-6H,2H2,1H3 |
Clave InChI |
XXKOWUJKTKQDSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)
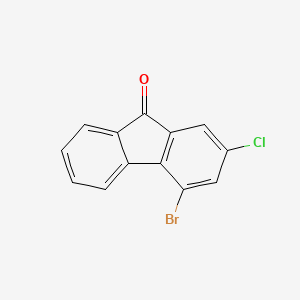
![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)

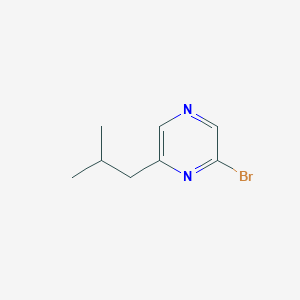
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)

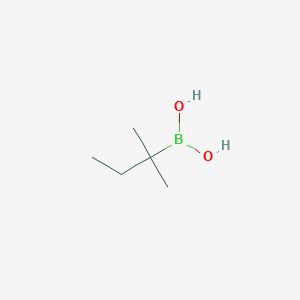
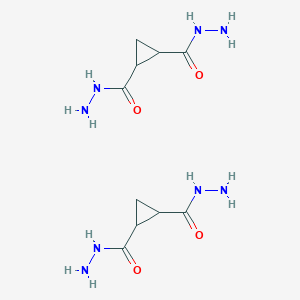
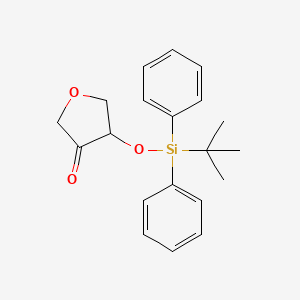
![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)
